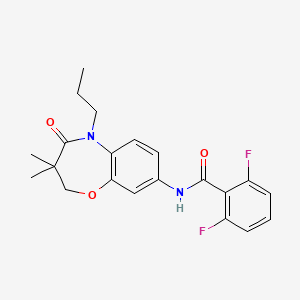

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide is a benzoxazepine derivative characterized by a fused benzodiazepine-like core with a substituted benzamide moiety. The compound’s structure includes a 1,5-benzoxazepine ring system with a propyl substituent at position 5, dimethyl groups at position 3, and a 2,6-difluorobenzamide group at position 6.

The structural determination of such compounds often relies on crystallographic methods. For instance, the SHELX system (SHELXL, SHELXS, and related programs) has been widely used for small-molecule refinement and structure solution . These tools enable precise analysis of bond lengths, angles, and intermolecular interactions, which are critical for understanding the compound’s stability and reactivity.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3/c1-4-10-25-16-9-8-13(11-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h5-9,11H,4,10,12H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHZKXYMKMNQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the difluorobenzamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical framework for comparing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide with analogous benzoxazepines or benzamide derivatives:

Table 1: Structural Comparison of Benzoxazepine Derivatives

Key Observations:

The 2,6-difluorobenzamide moiety could increase metabolic stability relative to non-fluorinated analogs due to reduced oxidative susceptibility.

Crystallographic Data :

- SHELX-based refinements (e.g., R-factors ≤ 0.032) suggest high structural accuracy, which is critical for structure-activity relationship (SAR) studies. Such precision is consistent with SHELX’s dominance in small-molecule crystallography .

Thermodynamic Stability :

- Dimethyl groups at position 3 likely introduce steric hindrance, reducing ring flexibility compared to unsubstituted analogs. This could impact binding affinity in biological targets.

Research Findings and Limitations

- Structural Insights : SHELX-derived data enable precise mapping of hydrogen bonding and π-π stacking interactions, which are absent in the provided evidence but are typical in benzoxazepine analyses.

- Functional Gaps: No pharmacological or kinetic data (e.g., IC₅₀, bioavailability) are available for direct functional comparisons.

- Methodological Consistency : The reliance on SHELX ensures reproducibility, but newer software (e.g., OLEX2 or PHENIX) may offer enhanced automation for high-throughput studies .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazepines, known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 400.4 g/mol. The compound features a unique benzoxazepine core that is substituted with fluorine and amide groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

Research indicates that compounds within the benzoxazepine class can inhibit key enzymes involved in neurotransmitter regulation. For instance, related compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of neurodegenerative diseases such as Alzheimer's.

2. Receptor Modulation:

The compound may interact with specific receptors in the central nervous system (CNS), modulating signaling pathways that affect mood and cognitive functions. For example, antagonistic properties at neuropeptide S receptors have been noted in similar compounds.

3. Antioxidant Activity:

Some studies suggest that benzoxazepine derivatives exhibit antioxidant properties that could mitigate oxidative stress in various biological systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 6.40 - 40.80 | |

| BuChE Inhibition | 7.20 - 42.60 | |

| Neuropeptide S Antagonism | Nanomolar Range | |

| Antioxidant Activity | Not Specified | Various studies |

Case Studies

Several case studies have explored the pharmacological profiles of related benzoxazepine compounds:

-

Neuroprotective Effects:

A study demonstrated that benzoxazepine derivatives could protect neuronal cells from apoptosis induced by oxidative stress through modulation of intracellular signaling pathways. -

Behavioral Studies:

Animal models treated with compounds similar to N-(3,3-dimethyl-4-oxo...) exhibited reduced anxiety-like behaviors in behavioral assays such as the elevated plus maze and open field test. -

Pharmacokinetics:

Research has shown that related compounds achieve significant plasma concentrations following administration, indicating favorable absorption and distribution characteristics necessary for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.